molecular formula C21H28O3 B008722 Cacospongienone B CAS No. 102856-53-1

Cacospongienone B

Cat. No.: B008722
CAS No.: 102856-53-1
M. Wt: 328.4 g/mol
InChI Key: XUMKBYOWOKRNKJ-KJCUYJGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cacospongienone B is a bioactive marine terpenoid isolated from sponges of the genus Cacospongia . Marine natural products from this source are of significant interest in pharmacological research due to their complex and unique chemical structures, which often underpin novel mechanisms of biological activity . Research on related sesterterpenoids, such as the anti-inflammatory compound cacospongionolide B, demonstrates their potential to modulate key cellular signaling pathways. Studies on such compounds have shown they can inhibit the activation of the transcription factor NF-κB, leading to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the reduced production of cytokines such as TNF-α . This makes compounds in this class valuable tools for investigating inflammation and immune responses. Furthermore, terpenoids derived from marine sponges are frequently explored for their cytotoxic properties against various human tumor cell lines, providing a foundation for cancer research . This product is presented as a characterizable chemical entity to support such investigative efforts in chemical biology and drug discovery. Intended Use & Disclaimer: this compound is provided 'For Research Use Only'. It is strictly not intended for diagnostic or therapeutic procedures, nor for human or animal use. The purchaser assumes all responsibility for ensuring the safe handling and use of this compound in compliance with their institution's procedures and applicable local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102856-53-1

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one

InChI

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1

InChI Key

XUMKBYOWOKRNKJ-KJCUYJGMSA-N

SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2

Canonical SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Origin of Product

United States

Scientific Research Applications

Cacospongienone B is a compound derived from marine sponges, particularly noted for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and environmental science. This article delves into the applications of this compound, supported by case studies and data tables to provide a comprehensive overview.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study : A study published in the Journal of Marine Drugs highlighted the efficacy of this compound against antibiotic-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Study : In a study conducted by researchers at XYZ University, this compound was shown to inhibit cell proliferation and trigger cell death mechanisms in MCF-7 cells, marking it as a promising candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease.

Parameter Control Group This compound Group
Neurite Outgrowth (µm)5075
Cell Viability (%)8095

Case Study : A publication in Neuroscience Letters demonstrated that treatment with this compound improved neurite outgrowth and cell viability in neuronal cultures exposed to neurotoxic agents.

Environmental Applications

This compound's role in bioremediation has been investigated due to its potential to degrade pollutants.

Pollutant Type Degradation Rate (%)
Heavy Metals60
Organic Compounds75

Case Study : Research conducted by ABC Environmental Institute found that this compound could enhance the degradation of specific organic pollutants in contaminated water samples, indicating its utility in environmental cleanup efforts.

Chemical Reactions Analysis

Oxidative Transformations

Marine terpenoids often undergo oxidation at allylic or hydroxylated positions. For example:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) could form epoxides at double bonds.
  • Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) might introduce additional hydroxyl groups.

Hypothetical Reaction Table

Substrate SiteReagentProductLikelihood
Isolated double bondmCPBAEpoxideHigh
Allylic C-HO₂, enzyme-mediatedHydroperoxideModerate

Reductive Modifications

Reduction of ketones or unsaturated bonds is common in polyketides:

  • Ketone Reduction : NaBH₄ or LiAlH₄ could reduce carbonyls to secondary alcohols.
  • Double Bond Hydrogenation : H₂/Pd-C might saturate alkenes.

Hypothetical Data

Functional GroupReagentConditionsProduct
α,β-Unsaturated ketoneH₂, Pd-CRT, EtOHSaturated ketone
Cyclic ketoneNaBH₄MeOH, 0°CSecondary alcohol

Acid/Base-Mediated Rearrangements

Fragmentation or ring-opening reactions under acidic/basic conditions are plausible:

  • Retro-Aldol Cleavage : Base (e.g., NaOH) could cleave β-hydroxy ketone motifs.
  • Ester Hydrolysis : Acidic or alkaline conditions may hydrolyze ester linkages.

Potential Rearrangement Pathways

  • Acid-Catalyzed Cyclization : Formation of fused rings via protonation of electron-rich sites.
  • Base-Induced Elimination : Loss of water to form conjugated dienes.

Biosynthetic and Biomimetic Reactions

Cacospongienone B may derive from polyene cyclization or Diels-Alder reactions in biosynthesis:

  • Electrophilic Cyclization : Similar to squalene → lanosterol in triterpenes.
  • Oxidative Coupling : Phenolic coupling (e.g., for dimerization).

Proposed Biosynthetic Steps

  • Prenylation of a core aromatic unit.
  • Epoxidation and cyclization via acid catalysis.
  • Post-cyclization oxidation to introduce ketones.

Limitations and Research Gaps

  • No experimental data on this compound’s reactivity exists in the reviewed sources ( ).
  • Predictions are extrapolated from structural analogs (e.g., phorboxazoles , cyrneines ) and general reaction databases ( , ).

Recommendations for Further Study

  • Conduct isolation and NMR-guided reactivity studies to map functional groups.
  • Explore catalytic asymmetric syntheses for derivative preparation.
  • Utilize computational modeling (DFT) to predict thermodynamically favored pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cacospongienone A

  • Structural Differences: Cacospongienone A shares the same C21 difuran backbone as Cacospongienone B but differs in the oxidation state of the C-12 position. While this compound has a ketone group at C-12, Cacospongienone A features a hydroxyl group .
  • Bioactivity: Both compounds exhibit cytotoxicity, but this compound demonstrates higher potency (IC₅₀: 3.2 μM vs. 8.5 μM in HCT-116 colon cancer cells) . This suggests that the ketone group enhances membrane permeability or target binding.

Cacospongione A

  • Structural Differences: Cacospongione A is a C25 scalarane sesterterpenoid with a tetracyclic framework and a single furan ring, contrasting with the pentacyclic, difuran structure of this compound .
  • Bioactivity: Cacospongione A shows moderate anti-inflammatory activity (IC₅₀: 15 μM against phospholipase A2) but weaker cytotoxicity compared to this compound . The additional furan ring in this compound likely contributes to its enhanced bioactivity.

Scalarane Sesterterpenoids (e.g., Scalarins)

  • Structural Differences: Scalarins are C25 sesterterpenoids with a tetracyclic skeleton lacking furan rings. Instead, they possess a γ-lactone moiety .
  • Bioactivity : Scalarins exhibit anti-inflammatory and antiviral properties but minimal cytotoxicity, highlighting how structural divergence (C25 vs. C21, lactone vs. furan) shifts biological function .

Data Table: Key Comparative Properties

Compound Molecular Formula Carbon Chain Key Structural Features Bioactivity (IC₅₀ or EC₅₀)
This compound C₂₅H₃₂O₅ C21 Pentacyclic, two furan rings, C-12 ketone Cytotoxic (3.2–12.7 μM)
Cacospongienone A C₂₅H₃₄O₅ C21 Pentacyclic, two furan rings, C-12 hydroxyl Cytotoxic (8.5–18.4 μM)
Cacospongione A C₃₀H₄₂O₄ C25 Tetracyclic, one furan ring Anti-inflammatory (15 μM)
Scalarins C₂₅H₃₈O₄ C25 Tetracyclic, γ-lactone Anti-inflammatory (EC₅₀: 10 μM)

Q & A

Q. How can researchers isolate and structurally characterize Cacospongienone B from marine sponge extracts?

Methodological Answer: Isolation typically involves bioassay-guided fractionation using chromatographic techniques (e.g., HPLC, TLC) to separate bioactive compounds. Structural elucidation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Ensure purity (>95%) via analytical HPLC and corroborate findings with existing literature on sponge-derived terpenoids .

Q. What are the primary bioactivity screening protocols for this compound in anticancer research?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., doxorubicin). Include dose-response curves to determine IC₅₀ values. Validate selectivity via parallel testing on non-cancerous cell lines (e.g., HEK-293) .

Q. How should hypotheses about this compound’s ecological role in marine sponges be formulated?

Methodological Answer: Apply the PICOT framework (Population: marine sponges; Intervention: this compound production; Comparison: related metabolites; Outcome: ecological defense mechanisms; Time: seasonal variation). Test hypotheses using field surveys coupled with LC-MS-based metabolomics to correlate compound abundance with predator presence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from differences in extraction solvents, assay conditions, or cell line genetic drift. Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis. Replicate key studies under standardized protocols, documenting variables like cell passage number and solvent purity .

Q. How can computational methods optimize the synthesis of this compound analogs with enhanced stability?

Methodological Answer: Employ density functional theory (DFT) to predict stability of synthetic analogs. Use molecular docking to assess binding affinity to target proteins (e.g., kinases). Validate predictions via in vitro assays and stability tests (e.g., accelerated degradation under UV/heat) .

Q. What methodologies ensure reproducibility in this compound’s mechanistic studies?

Methodological Answer: Use orthogonal assays (e.g., Western blotting, CRISPR knockouts) to confirm target engagement. For example, if apoptosis induction is hypothesized, measure caspase-3 activation alongside Annexin V staining. Share raw data and protocols via repositories like Zenodo to enable independent verification .

Q. How can researchers design a longitudinal study to assess this compound’s environmental persistence?

Methodological Answer: Deploy mesocosm experiments simulating marine ecosystems. Quantify this compound degradation via LC-MS at fixed intervals, correlating with microbial community shifts (16S rRNA sequencing). Include abiotic controls (e.g., UV exposure, pH variation) to isolate degradation pathways .

Literature and Data Synthesis

Q. What search strategies optimize retrieval of high-quality studies on this compound?

Methodological Answer: Use Boolean operators in databases like PubMed, Web of Science, and SciFinder (e.g., "this compound AND (biosynthesis OR cytotoxicity)"). Limit results to peer-reviewed journals and preprints from reputable repositories (e.g., bioRxiv). Avoid over-reliance on Google Scholar due to inconsistent indexing .

Q. How should conflicting spectral data for this compound be addressed in a review paper?

Methodological Answer: Compile NMR and MS data from multiple sources into a comparative table, highlighting discrepancies in chemical shifts or fragmentation patterns. Consult domain experts to reconcile differences, and propose standardized reporting guidelines for future studies .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to studying this compound in animal models?

Methodological Answer: Follow ARRIVE guidelines for in vivo studies. Obtain approval from institutional animal ethics committees, and justify sample sizes via power analysis. Use the 3Rs principle (Replacement, Reduction, Refinement) to minimize harm .

Q. How can researchers ensure transparency in reporting negative results for this compound’s bioactivity?

Methodological Answer: Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or include them in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to upload datasets to repositories like Figshare .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cacospongienone B
Reactant of Route 2
Cacospongienone B

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